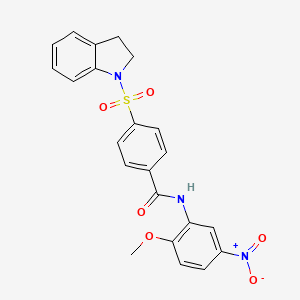

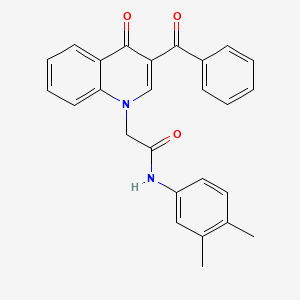

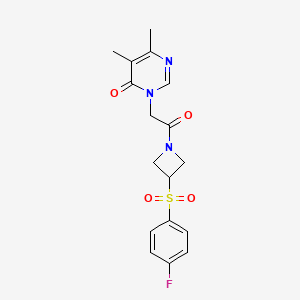

4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases.

Scientific Research Applications

Biochemical Analysis and Environmental Impact

4-Nonylphenols (NPs), a product of biodegradation of nonylphenol ethoxylates (NPEs), are structurally related compounds known for their persistence and estrogenic activity. Though not the same, these compounds share functional groups with 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide. The widespread presence of NPs in various environmental samples raises concerns about long-term human dietary exposure to these endocrine disrupters. A study detected NPs ubiquitously in different foodstuffs in Germany, with a calculated daily intake for adults and infants, highlighting the need for monitoring and controlling such persistent organic pollutants in the environment and food chain (Guenther et al., 2002).

Diagnostic and Therapeutic Potential

Radiolabeled benzamides, like iodine-123-(S)-IBZM, have been used experimentally for imaging, such as in the scintigraphic detection of melanoma metastases. These compounds bind to membrane receptors or interact with intracellular structures, indicating the potential of similar compounds, such as 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide, in diagnostic imaging or therapeutic applications. The study on melanoma imaging demonstrated the ability of radiolabeled benzamide to detect cutaneous lesions, superficial pathologic lymph nodes, and pulmonary and hepatic metastases (Maffioli et al., 1994).

Chemical Metabolism and Biodegradation

Understanding the metabolism and disposition of chemically similar compounds provides insights into the biodegradation and potential environmental impact of 4-(indolin-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, reveal complex metabolic pathways involving oxidation, reduction, and conjugation reactions. Such insights are crucial for predicting the environmental fate and designing eco-friendly derivatives of structurally related compounds (Renzulli et al., 2011).

properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6S/c1-31-21-11-8-17(25(27)28)14-19(21)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFZREGGEDMEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)

![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2647296.png)